molecular formula C17H9ClF3NO3 B12143703 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B12143703
M. Wt: 367.7 g/mol
InChI Key: YJMOHXJXAIZBSV-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core. This is followed by chlorination and introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its mild conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or trifluoromethyl positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H9ClF3NO3

Molecular Weight

367.7 g/mol

IUPAC Name

6-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C17H9ClF3NO3/c18-9-5-6-14-10(7-9)13(23)8-15(25-14)16(24)22-12-4-2-1-3-11(12)17(19,20)21/h1-8H,(H,22,24)

InChI Key

YJMOHXJXAIZBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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